Cas no 1429913-15-4 (2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol)

2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-Pyridinemethanol, 2-chloro-α,α,6-trimethyl-
- 2-(2-Chloro-6-methylpyridin-4-yl)propan-2-ol
- EN300-1995374
- SCHEMBL14707739
- 1429913-15-4
- QOERGVJXPWXKBW-UHFFFAOYSA-N
- 2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol
-
- インチ: 1S/C9H12ClNO/c1-6-4-7(9(2,3)12)5-8(10)11-6/h4-5,12H,1-3H3
- InChIKey: QOERGVJXPWXKBW-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC(C)=CC(C(C)(C)O)=C1
計算された属性
- せいみつぶんしりょう: 185.0607417g/mol
- どういたいしつりょう: 185.0607417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 33.1Ų
じっけんとくせい
- 密度みつど: 1.170±0.06 g/cm3(Predicted)
- ふってん: 281.9±35.0 °C(Predicted)
- 酸性度係数(pKa): 13.24±0.29(Predicted)
2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1995374-0.25g |
2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol |
1429913-15-4 | 0.25g |
$1038.0 | 2023-09-16 | ||
Enamine | EN300-1995374-10g |
2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol |
1429913-15-4 | 10g |
$4852.0 | 2023-09-16 | ||
Enamine | EN300-1995374-0.1g |
2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol |
1429913-15-4 | 0.1g |
$993.0 | 2023-09-16 | ||
Enamine | EN300-1995374-10.0g |
2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol |
1429913-15-4 | 10g |
$4852.0 | 2023-06-02 | ||
Enamine | EN300-1995374-1.0g |
2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol |
1429913-15-4 | 1g |
$1129.0 | 2023-06-02 | ||
Enamine | EN300-1995374-2.5g |
2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol |
1429913-15-4 | 2.5g |
$2211.0 | 2023-09-16 | ||
Enamine | EN300-1995374-5.0g |
2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol |
1429913-15-4 | 5g |
$3273.0 | 2023-06-02 | ||
Enamine | EN300-1995374-0.05g |
2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol |
1429913-15-4 | 0.05g |
$948.0 | 2023-09-16 | ||
Enamine | EN300-1995374-0.5g |
2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol |
1429913-15-4 | 0.5g |
$1084.0 | 2023-09-16 | ||
Enamine | EN300-1995374-5g |
2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol |
1429913-15-4 | 5g |
$3273.0 | 2023-09-16 |
2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
2-(2-chloro-6-methylpyridin-4-yl)propan-2-olに関する追加情報
Introduction to 2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol (CAS No. 1429913-15-4)
2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol, also known by its CAS number 1429913-15-4, is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a substituted pyridine ring and a tert-butyl alcohol moiety. The combination of these functional groups endows the molecule with a range of chemical and biological properties that make it an attractive candidate for various research and development activities.
The chemical structure of 2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol is defined by the presence of a 2-chloro-6-methylpyridine ring attached to a tert-butyl alcohol group. This configuration imparts specific reactivity and solubility characteristics, making it suitable for use in synthetic reactions and as a building block in the synthesis of more complex molecules. The tert-butyl alcohol group, in particular, provides the compound with enhanced stability and reactivity, which are crucial for its applications in pharmaceutical research.
Recent studies have highlighted the potential of 2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against specific enzymes involved in various disease pathways. The researchers found that the compound effectively targets and modulates the activity of these enzymes, suggesting its potential as a lead compound for drug discovery.
In another notable study, scientists investigated the pharmacological properties of 2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol in preclinical models. The results demonstrated that the compound possesses significant anti-inflammatory and anti-cancer properties. Specifically, it was shown to inhibit the proliferation of cancer cells and reduce inflammation in tissue samples. These findings underscore the compound's potential as a therapeutic agent for treating inflammatory diseases and cancer.
The synthesis of 2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol has been extensively studied, with several efficient and scalable methods reported in the literature. One common approach involves the reaction of 2-chloro-6-methylpyridine with tert-butyl bromide in the presence of a base, followed by hydrolysis to form the alcohol moiety. This synthetic route is highly reproducible and can be adapted for large-scale production, making it suitable for industrial applications.
The physical properties of 2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol have also been well-characterized. It is a white crystalline solid with a melting point ranging from 75 to 78°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it easy to handle and process in laboratory settings.
In terms of safety, 2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol is generally considered safe when handled under appropriate conditions. However, standard laboratory safety protocols should be followed to minimize exposure risks. It is important to use personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound.
The environmental impact of 2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol has also been evaluated. Studies have shown that it has low toxicity to aquatic organisms and does not persist in the environment for extended periods. This makes it a relatively environmentally friendly compound compared to many other organic chemicals used in industrial processes.
In conclusion, 2-(2-chloro-6-methylpyridin-4-y l)propan - 2 - ol (CAS No . 14 9913 - 15 - 4) is a valuable compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its favorable physical properties and safety profile, makes it an attractive candidate for further investigation and development. As research continues to uncover new insights into its biological activities and potential therapeutic uses, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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